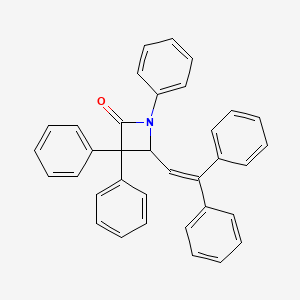
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is an organic compound characterized by its complex structure, which includes multiple phenyl groups and an azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 4-methyltriphenylamine with diphenylacetaldehyde in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one involves its interaction with molecular targets through various pathways. The phenyl groups and the azetidinone ring can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: This compound shares the diphenylethenyl moiety and is used in organic light-emitting diodes (OLEDs).
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: Another compound with similar structural features, used in various chemical applications.
Uniqueness
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
86129-91-1 |
|---|---|
分子式 |
C35H27NO |
分子量 |
477.6 g/mol |
IUPAC名 |
4-(2,2-diphenylethenyl)-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO/c37-34-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)33(36(34)31-24-14-5-15-25-31)26-32(27-16-6-1-7-17-27)28-18-8-2-9-19-28/h1-26,33H |
InChIキー |
JRNDMARCYGPRTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
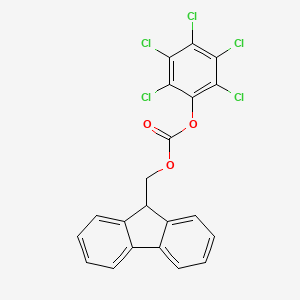

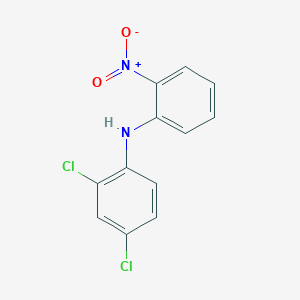
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
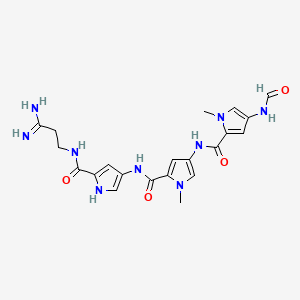
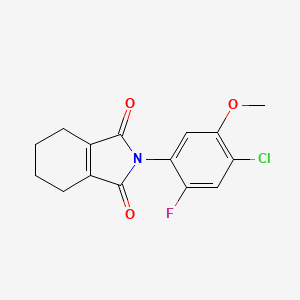
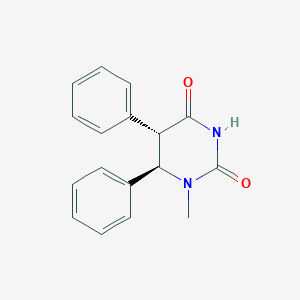
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
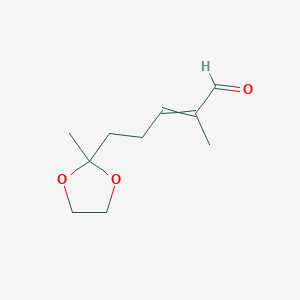
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
